Due to its core structure containing an isoquinoline ring, 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide might hold some promise for research areas where other isoquinoline derivatives are used. Isoquinoline alkaloids are a well-studied class of natural products with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties []. However, further research is needed to determine if this specific hydrobromide salt possesses similar properties.
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide is a chemical compound with the molecular formula and a molecular weight of 270.08 g/mol. This compound is characterized by its isoquinoline core structure, which is known for its diverse biological activities. The hydrobromide form enhances its solubility and stability, making it suitable for various research applications. The compound has a purity of approximately 95% when obtained from commercial sources .
The chemical reactivity of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide can be attributed to the presence of functional groups such as the carboxylic acid and hydroxyl groups. These groups enable the compound to participate in various reactions, including:
The specific reaction pathways and conditions would depend on the intended application and desired product.
The synthesis of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide typically involves several steps, starting from simpler precursors. Common methods include:
Recent advancements in synthetic methodologies may offer one-step synthesis routes that streamline the process using modern reagents and catalysts .
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide has several potential applications:
Its unique structure allows it to serve as a versatile compound in both synthetic chemistry and biological applications .
Interaction studies of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide with biological targets are crucial for understanding its pharmacological potential. Preliminary studies suggest that compounds with isoquinoline structures may interact with various receptors and enzymes, influencing pathways related to inflammation, cancer cell proliferation, and microbial resistance. Detailed interaction studies are necessary to elucidate these mechanisms and determine the specificity of this compound compared to others in its class .
Several compounds share structural similarities with 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide, each exhibiting unique properties:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Isoquinoline-4-carboxylic acid | 7159-36-6 | 0.92 | Lacks hydroxyl group at position 6 |
Isoquinoline-5-carboxylic acid | 27810-64-6 | 0.92 | Different carboxyl position |
Isoquinoline-8-carboxylic acid | 61563-43-7 | 0.88 | Hydroxyl at position 6; carboxyl at position 8 |
[3,3'-Bipyridine]-5-carboxylic acid | 1970-81-6 | 0.88 | Bipyridine structure; different ring system |
Ethyl isoquinoline-6-carboxylate | 188861-58-7 | 0.78 | Ethyl ester instead of acid |
These compounds highlight the uniqueness of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide due to its specific functional groups and structural configuration, which may confer distinct biological activities not present in other derivatives .